molecular formula C10H14ClNO4S B5280014 N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide

N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide

Cat. No.: B5280014
M. Wt: 279.74 g/mol
InChI Key: YELPMZHAFSNVBD-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide is a chemical compound with the molecular formula C10H14ClNO4S and a molecular weight of 279.74 g/mol . This compound is characterized by the presence of a chloro-substituted aromatic ring and an ethanesulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the chloro and methoxy groups play a crucial role in its activity .

Comparison with Similar Compounds

N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-4-17(13,14)12-8-5-7(11)9(15-2)6-10(8)16-3/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPMZHAFSNVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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